Bienvenue dans la boutique en ligne BenchChem!

2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride

Physicochemical profiling LogD optimization Medicinal chemistry

2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride (CAS 1337879-76-1) is a disubstituted pyridine derivative supplied as a dihydrochloride salt with molecular formula C₉H₁₆Cl₂N₂O and molecular weight 239.14 g/mol. Its free base form (CAS 1000559-91-0) carries a 6-methoxy, 5-methyl substitution pattern on the pyridine ring and an ethan-1-amine side chain at the 3-position, yielding computed physicochemical descriptors including XLogP3 = 0.8, topological polar surface area (TPSA) = 48.1 Ų, and predicted pKa = 9.07.

Molecular Formula C9H16Cl2N2O
Molecular Weight 239.14
CAS No. 1337879-76-1
Cat. No. B595414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride
CAS1337879-76-1
Synonyms2-(6-Methoxy-5-Methylpyridin-3-yl)ethanaMine dihydrochloride
Molecular FormulaC9H16Cl2N2O
Molecular Weight239.14
Structural Identifiers
SMILESCC1=CC(=CN=C1OC)CCN.Cl.Cl
InChIInChI=1S/C9H14N2O.2ClH/c1-7-5-8(3-4-10)6-11-9(7)12-2;;/h5-6H,3-4,10H2,1-2H3;2*1H
InChIKeyFGQBNKDRTNWNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine Dihydrochloride (CAS 1337879-76-1): Procurement-Relevant Identity and Physicochemical Baseline


2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride (CAS 1337879-76-1) is a disubstituted pyridine derivative supplied as a dihydrochloride salt with molecular formula C₉H₁₆Cl₂N₂O and molecular weight 239.14 g/mol [1]. Its free base form (CAS 1000559-91-0) carries a 6-methoxy, 5-methyl substitution pattern on the pyridine ring and an ethan-1-amine side chain at the 3-position, yielding computed physicochemical descriptors including XLogP3 = 0.8, topological polar surface area (TPSA) = 48.1 Ų, and predicted pKa = 9.07 [2]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, with the 6-methoxy-5-methylpyridin-3-yl scaffold appearing in multiple patent-derived kinase inhibitor series [3].

Why 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine Dihydrochloride Cannot Be Swapped for Unsubstituted or Branched Pyridin-3-yl Ethanamine Analogs


Replacing 2-(6-methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride with the unsubstituted 2-(pyridin-3-yl)ethanamine dihydrochloride (CAS 90345-16-7) or the branched isomer 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine (CAS 1355231-63-8) introduces quantifiable physicochemical deviations that directly affect downstream synthetic and biological outcomes. The methoxy and methyl substituents increase the free base XLogP3 by approximately 0.9 log units versus the unsubstituted parent (XLogP3 = -0.1) [1], altering logD-dependent properties such as passive membrane permeability and protein binding. The dihydrochloride salt form provides a 43.8% molecular weight increase over the free base (239.14 vs 166.22 g/mol), which must be accounted for in stoichiometric calculations during amide coupling or reductive amination reactions . Furthermore, the linear ethanamine linker distinguishes this compound from the α-methyl branched isomer, yielding different conformational preferences and steric profiles in receptor-binding pharmacophores as evidenced by the incorporation of this precise scaffold into patent-protected ATR kinase inhibitors achieving IC₅₀ values of 12.7 nM [2].

Quantitative Differentiation Evidence for 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine Dihydrochloride Versus Closest Analogs


Lipophilicity Gain (ΔXLogP3 = +0.9) Over Unsubstituted 2-(Pyridin-3-yl)ethanamine Free Base

The 6-methoxy and 5-methyl substituents on the target compound's pyridine ring confer a quantifiable increase in computed lipophilicity compared to the unsubstituted 2-(pyridin-3-yl)ethan-1-amine (CAS 20173-24-4). The target free base (CAS 1000559-91-0) exhibits XLogP3 = 0.8, while the unsubstituted comparator registers XLogP3 = -0.1, yielding a ΔXLogP3 of +0.9 log units [1]. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeation while maintaining aqueous solubility suitable for biochemical assay conditions. The increased TPSA (48.1 vs 38.9 Ų for the dihydrochloride salts) further indicates enhanced polarity contributed by the methoxy oxygen, providing additional hydrogen-bond acceptor capacity [2].

Physicochemical profiling LogD optimization Medicinal chemistry

Dihydrochloride Salt Stoichiometric Equivalence: Quantitative Accounting for Amide Coupling and Bioconjugation Reactions

The dihydrochloride salt form (CAS 1337879-76-1, MW 239.14 g/mol) differs from the free base (CAS 1000559-91-0, MW 166.22 g/mol) by 72.92 g/mol, corresponding to two equivalents of HCl . For procurement and synthetic planning, this means that 1.0 g of the dihydrochloride salt contains only 0.695 g of the free base amine (69.5% active amine by weight). In amide coupling reactions using HATU/DIPEA conditions, three equivalents of base must be allocated—one to neutralize each HCl and one for the coupling—compared to a single equivalent for the free base. The dihydrochloride salt is available at 98% purity from Leyan (Cat. 1619680) and MolCore (NLT 98%), versus 95% from AChemBlock (Cat. S71733), providing procurement options matched to application stringency .

Synthetic chemistry Amide coupling Reaction stoichiometry

Linear vs Branched Ethanamine Linker: Conformational Differentiation from 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine

The target compound features a linear ethan-1-amine side chain (two methylene units between pyridine ring and terminal amine), in contrast to the branched 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine (CAS 1355231-63-8), which bears an α-methyl substituent directly at the benzylic position . This structural difference produces distinct conformational preferences: the linear linker permits free rotation around the C–C bond with a computed rotatable bond count of 3 (free base), whereas the α-methyl branched isomer restricts conformational sampling due to steric interaction between the methyl group and the pyridine ortho-hydrogen. The linear geometry of the target compound matches the scaffold orientation found in the potent ATR kinase inhibitor series (US9549932, Example 96), where the 6-methoxy-5-methylpyridin-3-yl group is connected via a linear linker to the core pharmacophore, contributing to an IC₅₀ of 12.7 nM against human ATR kinase [1].

Structure–activity relationships Scaffold design Kinase inhibitors

Scaffold Precedent in Kinase Inhibitor Lead Series: 12.7 nM ATR Inhibition via 6-Methoxy-5-methylpyridin-3-yl Moiety

The 6-methoxy-5-methylpyridin-3-yl substructure, which forms the core of the target compound, has been validated in a series of patent-protected ATR (ataxia telangiectasia and Rad3-related) kinase inhibitors. In BindingDB entry BDBM268064, the compound 4-(6-methoxy-5-methylpyridin-3-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridine (US Patent US9549932, Example 96) demonstrated an IC₅₀ of 12.7 nM against full-length human ATR protein co-expressed with ATRIP, measured at pH 7.0 [1]. While the target ethanamine building block itself is not the final bioactive molecule, its scaffold is the direct synthetic precursor for constructing the pyridin-3-yl moiety in this inhibitor class. No equivalent potency data exist for the unsubstituted pyridine analog or the branched isomer in the same assay context, indicating that the specific 6-methoxy-5-methyl substitution pattern contributes to the observed binding affinity [1]. Additionally, the same scaffold appears in THPP-11f, a reported potent, highly selective, and orally available PI3Kδ inhibitor, further demonstrating the privileged nature of this substitution pattern in kinase inhibitor design .

Kinase drug discovery ATR inhibition Patent scaffold analysis

Predicted pKa and Ionization State Differentiation for Aqueous Solubility and Salt Selection

The predicted pKa of the free base conjugate acid is 9.07 ± 0.10 [1], indicating that the amine is >99% protonated at physiological pH (7.4) and remains predominantly ionized under typical amide coupling conditions (pH 8–9). This contrasts with the unsubstituted 2-(pyridin-3-yl)ethan-1-amine, whose pyridine nitrogen (pKa ~5.2) remains largely unprotonated at neutral pH, while the aliphatic amine pKa is approximately 9.8 [2]. The electron-withdrawing effect of the 6-methoxy group lowers the pyridine pKa by approximately 0.5–1.0 units relative to unsubstituted pyridine (pKa ~5.2 vs ~5.7), subtly altering the ratio of neutral to protonated pyridine species at assay-relevant pH and potentially affecting off-target interactions with heme-containing enzymes such as CYP450 isoforms [2]. The dihydrochloride salt ensures complete protonation of both the aliphatic amine and the pyridine nitrogen during storage and initial dissolution, providing a consistent ionization state for reproducible assay performance [1].

Salt selection Ionization state Aqueous solubility

Optimal Procurement and Application Scenarios for 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine Dihydrochloride Based on Quantitative Evidence


Fragment-to-Lead Kinase Inhibitor Programs Targeting ATR or PI3Kδ: Direct Scaffold Derivatization

Research groups pursuing ATR or PI3Kδ kinase inhibitors should prioritize this building block because the 6-methoxy-5-methylpyridin-3-yl scaffold has been validated in patent exemplars achieving IC₅₀ = 12.7 nM against human ATR kinase [1]. The linear ethanamine linker provides a derivatizable amine handle at a geometry consistent with the published inhibitor pharmacophore, enabling direct amide coupling, sulfonamide formation, or reductive amination to rapidly generate analog libraries around a proven scaffold. When calculating reaction stoichiometry, users must apply the 0.695 correction factor (69.5% free base amine by weight) for the dihydrochloride salt to ensure accurate reagent ratios [2]. The 98% purity grade from MolCore or Leyan is recommended for lead optimization where impurity-driven assay interference must be minimized [3].

CNS-Penetrant Probe Design Requiring Elevated Lipophilicity Over Unsubstituted Pyridine Scaffolds

For central nervous system (CNS) drug discovery programs, the +0.9 log unit XLogP3 advantage of this compound's free base (XLogP3 = 0.8) over the unsubstituted 2-(pyridin-3-yl)ethanamine (XLogP3 = -0.1) [1] translates to an estimated 8-fold increase in theoretical membrane partitioning. This positions the compound more favorably within the CNS drug-like chemical space (optimal XLogP3 range ~1–3 for passive BBB penetration), while the TPSA of 48.1 Ų remains below the commonly cited 60–70 Ų threshold for CNS entry. Medicinal chemists can incorporate this scaffold into lead series without the additional synthetic burden of installing lipophilic substituents post-coupling, accelerating SAR exploration around the pyridine core. The dihydrochloride salt provides aqueous solubility for in vitro permeability assays (e.g., PAMPA-BBB or Caco-2), while the free base can be regenerated by basic workup for logD measurements [2].

Agrochemical Intermediate Synthesis Requiring Differentiated Physicochemical Properties for Crop Protection Agents

The 6-methoxy-5-methylpyridin-3-yl substructure has been cited in patent literature as a building block for agrochemical synthesis, including herbicides and pesticides [1]. The combination of moderate lipophilicity (XLogP3 = 0.8), hydrogen-bond acceptor capacity (3 acceptors, TPSA 48.1 Ų), and the synthetic versatility of the primary amine handle makes this compound suitable for constructing pyridine-containing agrochemical leads that require balanced soil mobility and plant cuticle penetration. The dihydrochloride salt form ensures long-term storage stability under cool, dry conditions, with vendors specifying minimum 95% purity and multi-gram availability for scale-up feasibility assessment [2]. The predicted pKa of 9.07 suggests that the compound remains predominantly protonated in the mildly acidic environments typical of plant tissues (apoplastic pH ~5–6), which may influence translocation behavior in whole-plant assays [3].

Differential Scaffold Screening in Multi-Kinase Selectivity Panels Using the 6-Methoxy-5-methyl Substitution Pattern

For selectivity profiling, the specific 6-methoxy-5-methyl disubstitution pattern provides a distinct pharmacophoric signature compared to unsubstituted, mono-substituted, or differently substituted pyridin-3-yl ethanamine analogs. The methoxy group contributes an additional hydrogen-bond acceptor (total = 3 vs 2 for unsubstituted parent) and increases TPSA by 9.2 Ų [1], which can differentially affect binding to kinases with polar vs hydrophobic gatekeeper residues. Research groups conducting kinome-wide selectivity screens can use this building block to generate probe compounds that explore the tolerance of various kinase active sites for 6-methoxy substitution, leveraging the ATR inhibitor precedent (IC₅₀ = 12.7 nM) as a positive control for assay validation [2]. The linear linker geometry ensures that the amine-derived substituent projects along a consistent vector, enabling meaningful SAR comparisons across different amide or sulfonamide capping groups without confounding conformational effects [3].

Quote Request

Request a Quote for 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.